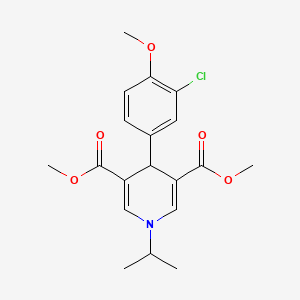

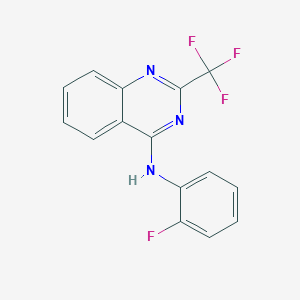

![molecular formula C16H20N4O3S B5554320 3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves several key steps, including the cyclization of appropriate precursors, nucleophilic substitution, and functional group transformations. For instance, the synthesis of related thieno[2,3-d]pyrimidine-6-carboxamides can be achieved through the reaction of substituted benzylchlorides with chloroacetic acid, leading to a series of novel derivatives. The structural confirmation of these compounds is typically performed using 1H NMR spectral data and elemental analysis (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Molecular Structure Analysis

Molecular and electronic structures of thieno[2,3-d]pyrimidines and their derivatives have been extensively studied, revealing that these compounds often exhibit a planar equilibrium geometry. This structural feature is crucial for their interaction with biological targets. For example, the equilibrium geometry and conformational flexibility of 1,6-dihydropyrimidine and 4,5-dihydrofuro[2,3-d]pyrimidine derivatives have been analyzed using semiempirical quantum-chemical methods, highlighting the planar nature and a degree of flexibility in the dihydropyrimidine ring (Shishkin & Antonov, 1996).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including chlorination, cyclization, and nucleophilic substitution, to generate a wide range of compounds with different functional groups. For example, the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with phosphoryl chloride can lead to 4-chlorothieno[2,3-d]pyrimidines, which can be further modified through nucleophilic substitution with amines to produce 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).

科学的研究の応用

Antimicrobial Activity

Research has shown that derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which are structurally similar to the compound , exhibit notable antimicrobial properties. These compounds have demonstrated more activity than some reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, as well as against Bacillus subtilis and Candida albicans fungi (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Heterocyclic Chemistry Applications

This chemical is part of a broader class of compounds with relevance in heterocyclic chemistry. Studies have explored the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into other complex heterocyclic structures, demonstrating their utility in synthesizing diverse chemical structures (Clark & Hitiris, 1984).

Synthesis of Fused Systems

Derivatives of thieno[2,3-d]pyrimidine, like the compound , are used in synthesizing various fused polyheterocyclic systems. These compounds serve as synthons for developing complex chemical structures with potential applications in pharmaceuticals and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antifungal Activities

Thieno[2,3-d]pyrimidine derivatives have been evaluated for their antifungal activity against various strains, including Piricularia oryzae. They have been tested for preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew, indicating their potential use in agricultural fungicides (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).

Synthesis of Novel Compounds

The compound belongs to a class used in the synthesis of various novel compounds, including 6-azacadeguomycin and trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, indicating its importance in the development of new molecules for biological applications (Petrie, Cottam, Mckernan, Robins, & Revankar, 1985).

作用機序

The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

将来の方向性

特性

IUPAC Name |

3-[2-(azepan-1-yl)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-10-12-15(24-13(10)14(17)22)18-9-20(16(12)23)8-11(21)19-6-4-2-3-5-7-19/h9H,2-8H2,1H3,(H2,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFDTKBCDMMDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N3CCCCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Azepan-1-yl)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)

![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)

![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)